5-Chloro-4-hydroxyquinoline-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-6-2-1-3-7-8(6)9(13)5(4-12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZUWFJILOYUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C(=CN2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 5 Chloro 4 Hydroxyquinoline 3 Carboxylic Acid and Its Structural Analogs
Classic and Contemporary Methodologies for Quinoline-3-carboxylic Acid Synthesis
The formation of the quinoline (B57606) core is a cornerstone of heterocyclic chemistry, with numerous named reactions developed to achieve this goal. These methods, while classic, are continually refined and remain relevant in contemporary synthesis.
Cyclization Reactions
A variety of cyclization reactions have been established for the synthesis of the quinoline ring system. These methods typically involve the condensation of an aniline (B41778) derivative with a 1,3-dicarbonyl compound or its equivalent, followed by a cyclization and dehydration step. The choice of reaction often depends on the desired substitution pattern on the final quinoline product.
The Gould-Jacobs reaction is a particularly relevant and widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives. wikipedia.orgionike.com This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. wikipedia.org The resulting ethyl 4-hydroxyquinoline-3-carboxylate can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.org
Other notable classic reactions for quinoline synthesis include:
Pfitzinger Reaction: This method utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. google.com
Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by either acid or base. nih.gov
Skraup Synthesis: In this reaction, aniline is heated with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline. nih.gov
Doebner–von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with anilines, typically in the presence of a Lewis or Brønsted acid. nih.gov
Conrad–Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-quinolones or 2-quinolones.
Combes Quinoline Synthesis: This synthesis uses the acid-catalyzed reaction of anilines with 1,3-diketones.
Povarov Reaction: This is a formal [4+2] cycloaddition reaction between an N-arylimine and an electron-rich alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. researchgate.net
Camps Quinoline Synthesis: This reaction involves the cyclization of o-acylaminoacetophenones in the presence of a base to form two isomeric hydroxyquinolines.
Niementowski Quinoline Synthesis: This method involves the thermal condensation of anthranilic acid with a ketone or aldehyde.
Table 1: Overview of Classic Quinoline Synthesis Reactions
| Reaction Name | Reactants | Key Features |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Leads to 4-hydroxyquinoline-3-carboxylic acid esters. wikipedia.org |
| Pfitzinger | Isatin, Carbonyl compound | Yields quinoline-4-carboxylic acids. google.com |
| Friedländer | 2-Aminoaryl aldehyde/ketone, Active methylene compound | Versatile for substituted quinolines. nih.gov |
| Skraup | Aniline, Glycerol, Oxidizing agent | Harsh conditions, produces quinoline itself. nih.gov |
| Doebner–von Miller | Aniline, α,β-Unsaturated carbonyl compound | A more general version of the Skraup synthesis. nih.gov |
| Conrad–Limpach | Aniline, β-Ketoester | Temperature-dependent formation of 4- or 2-quinolones. |
| Combes | Aniline, 1,3-Diketone | Acid-catalyzed cyclization. |
| Povarov | N-Arylimine, Alkene | Forms tetrahydroquinolines, requires subsequent oxidation. researchgate.net |
| Camps | o-Acylaminoacetophenone | Base-catalyzed, can produce isomeric mixtures. |
| Niementowski | Anthranilic acid, Ketone/Aldehyde | Thermal condensation. |
Targeted Synthesis of Specific Positional Isomers and Chlorinated Derivatives
The synthesis of a specifically substituted quinoline like 5-chloro-4-hydroxyquinoline-3-carboxylic acid requires careful consideration of the starting materials and the regioselectivity of the chosen reaction. The Gould-Jacobs reaction is a prime candidate for this transformation, starting from 3-chloroaniline (B41212).
The cyclization of the intermediate, diethyl 2-(((3-chlorophenyl)amino)methylene)malonate, can theoretically proceed in two ways, leading to either the 5-chloro or the 7-chloro isomer. The regiochemical outcome of the Gould-Jacobs reaction with meta-substituted anilines is influenced by both electronic and steric factors. While a mixture of isomers is often possible, specific reaction conditions can favor one over the other.
A well-documented example that provides a strong precedent for the synthesis of the target molecule is the preparation of the isomeric 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. orgsyn.org This synthesis starts with 3-chloroaniline and ethyl ethoxymethylenemalonate. chemicalbook.com The initial condensation is followed by a high-temperature cyclization in a high-boiling solvent like Dowtherm A. orgsyn.org The resulting ester is then saponified with aqueous sodium hydroxide (B78521), and subsequent acidification yields the desired 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. orgsyn.org This procedure highlights the viability of using meta-chloroaniline in the Gould-Jacobs reaction to produce a chlorinated 4-hydroxyquinoline-3-carboxylic acid.
To favor the formation of the 5-chloro isomer, modifications to the reaction conditions, such as the choice of cyclization solvent and temperature, could be explored. Additionally, advanced computational studies could help predict the more favorable cyclization pathway.
Direct halogenation of the 4-hydroxyquinoline-3-carboxylic acid scaffold is another potential strategy. However, controlling the regioselectivity of electrophilic aromatic substitution on the quinoline ring can be challenging and may lead to a mixture of products. A metal-free method for the regioselective C5-halogenation of 8-substituted quinolines has been developed, suggesting that directed halogenation strategies are feasible. rsc.orgrsc.org
Functional Group Transformations and Derivatization Approaches
Once the core this compound structure is obtained, further modifications can be achieved through various functional group transformations.
Esterification: The carboxylic acid group can be readily converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst. This is a common transformation to modify the solubility and reactivity of the molecule.
Decarboxylation: The carboxylic acid group at the 3-position can be removed by heating, often in a high-boiling point solvent. This reaction is particularly facile for 4-hydroxyquinoline-3-carboxylic acids. googleapis.com
Hydrolysis: The ester group of a synthesized ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate can be hydrolyzed to the carboxylic acid, typically using a base like sodium hydroxide followed by acidification. orgsyn.org
Advanced and Green Chemistry Approaches in Quinoline Synthesis
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Environmentally Conscious Catalysis and Solvent Systems
The use of harsh and corrosive catalysts, such as strong acids, is common in many classic quinoline syntheses. Green chemistry seeks to replace these with more benign alternatives.
Nanocatalysts: Iron-based nanoparticles have been shown to be effective, recyclable catalysts for the synthesis of quinolines. nih.gov
Ionic Liquids: Room-temperature ionic liquids (ILs) have been successfully employed as both solvents and catalysts in quinoline synthesis. jchemlett.comresearchgate.netyoutube.comyoutube.com They offer advantages such as low volatility, high thermal stability, and the ability to be recycled. jchemlett.comresearchgate.netyoutube.comyoutube.com For instance, basic ionic liquids have been used to catalyze the condensation of isatin with ketones in aqueous media for quinoline synthesis. nih.gov
Green Solvents: The replacement of volatile organic compounds (VOCs) with greener alternatives like water or ethanol (B145695) is a key aspect of sustainable chemistry. researchgate.net
Non-Conventional Activation Methods
Alternative energy sources can often accelerate reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating methods.
Microwave Irradiation: Microwave-assisted synthesis has been successfully applied to the Gould-Jacobs reaction, significantly reducing reaction times and often improving yields. researchgate.netscribd.comresearchgate.netablelab.eu This technique has been used for the solvent-free synthesis of 4-quinolones.
Ultrasonic Irradiation: Sonochemistry, the use of ultrasound to promote chemical reactions, has also been employed for the synthesis of quinolines. nih.govresearchgate.netnih.govrsc.orgmdpi.com Ultrasound can enhance mass transfer and accelerate reaction rates, often under milder conditions. nih.govresearchgate.net Basic ionic liquids in aqueous media have been used in the ultrasound-promoted synthesis of quinolines. nih.govresearchgate.net
Light Irradiation (Photocatalysis): Photocatalytic methods for quinoline synthesis are emerging as a powerful green tool. researchgate.netorganic-chemistry.orgmdpi.comrsc.orgnih.gov These reactions often proceed under mild, oxidant-free conditions, using visible light as the energy source. researchgate.netorganic-chemistry.orgmdpi.comrsc.orgnih.gov For example, quinolines have been synthesized from N-alkyl anilines or anilines and aldehydes using a dual-catalyst system consisting of a photocatalyst and a proton reduction cocatalyst.
Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Quinolines
| Feature | Conventional Methods | Green Chemistry Approaches |
| Catalysts | Strong acids (e.g., H₂SO₄), Lewis acids | Nanocatalysts, Ionic Liquids, Biocatalysts nih.govnih.gov |
| Solvents | High-boiling organic solvents (e.g., Dowtherm A) | Water, Ethanol, Ionic Liquids jchemlett.comnih.govresearchgate.net |
| Activation | Conventional heating (often high temperatures) | Microwave irradiation, Ultrasonic irradiation, Visible light researchgate.netrsc.orgmdpi.com |
| Reaction Time | Often long (hours to days) | Significantly reduced (minutes to hours) researchgate.netrsc.org |
| Waste Generation | Can be significant | Minimized through catalyst recycling and atom economy jchemlett.com |
Solid-Phase and Solvent-Free Methodologies
The development of synthetic strategies for quinoline derivatives, including this compound and its analogs, has increasingly focused on green chemistry principles to minimize environmental impact. qeios.com Solid-phase and solvent-free methodologies are at the forefront of this shift, offering significant advantages over traditional solution-phase synthesis, such as simplified purification, reduced use of hazardous solvents, and potential for automation. qeios.comacs.org These techniques are particularly valuable for creating libraries of compounds for high-throughput screening. acs.org
Solid-Phase Organic Synthesis (SPOS)
Solid-phase organic synthesis (SPOS) facilitates the construction of heterocyclic molecules like 4(1H)-quinolones by anchoring starting materials to a polymer resin. acs.org This approach allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration to remove unreacted materials. acs.org
An efficient SPOS method involves the use of a polymer-bound cyclic malonic acid ester, typically starting from a Merrifield resin. acs.org In this process, the resin is treated with triethyl orthoformate and various arylamines to form a resin-bound intermediate. Subsequent thermal cyclization and cleavage from the resin yield the final 4(1H)-quinolone products, which are often of high purity (>90%) without needing further purification. acs.org This strategy represents a traceless cleavage route, where the linker is removed from the target molecule during the final step. acs.org
Another approach involves a metal-free, solid-phase conversion technique using basic alumina (B75360) as a solid support and potassium carbonate (K₂CO₃) as a catalyst for the synthesis of 4-quinolones from enaminones. qeios.com
Table 1: Examples of 4(1H)-Quinolones Synthesized via Solid-Phase Methodology acs.org
| Compound Name | Substituent (R) | Yield (%) |
|---|---|---|
| 4(1H)-Quinolone | H | 75 |
| 6-Methyl-4(1H)-quinolone | 6-Me | 72 |
| 6-Methoxy-4(1H)-quinolone | 6-OMe | 70 |
| 6-Chloro-4(1H)-quinolone | 6-Cl | 71 |
| 6-Bromo-4(1H)-quinolone | 6-Br | 68 |
| 8-Methyl-4(1H)-quinolone | 8-Me | 73 |
| 8-Methoxy-4(1H)-quinolone | 8-OMe | 72 |
Solvent-Free and Microwave-Assisted Methodologies
Solvent-free synthesis, often coupled with microwave irradiation, represents a significant advancement in environmentally friendly chemical processes. qeios.com These methods can dramatically reduce reaction times, improve yields, and eliminate the need for high-boiling, toxic solvents. researchgate.netasianpubs.org
One notable solvent-free method is a microwave-assisted multicomponent reaction for the synthesis of substituted quinolines, which can be followed by a heat-mediated Gould-Jacobs cyclization. researchgate.netasianpubs.org This approach emphasizes the reduction of reaction times and enhancement of yields using readily available starting materials. researchgate.net
The Friedländer quinoline synthesis has also been adapted to solvent-free conditions. An efficient alternative to the traditional reaction uses substoichiometric amounts of the ionic liquid [bmim]HSO₄ as a catalyst, resulting in short reaction times and high yields. nih.gov
Furthermore, the development of reusable catalysts is a key aspect of green synthetic strategies. For instance, a magnetic nanoparticle-supported bismuth(III) catalyst (Fe₃O₄-TDSN-Bi(III)) has been effectively used for the synthesis of quinoline derivatives under solvent-free conditions with microwave irradiation. rsc.org Similarly, bismuth chloride (BiCl₃) has been employed as a non-toxic, low-cost Lewis acid catalyst in the microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones and diethyl malonate. nih.gov This method yields products in moderate to good yields (51–71%) after short reaction times of 5 to 13 minutes. nih.gov
Table 2: Examples of 4-Hydroxy-2-quinolone Analogs via Microwave-Assisted Synthesis nih.gov
| Compound Name | Substituents | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| 4-Hydroxy-3-phenyl-1H-quinolin-2-one | R¹=Ph, R²=H | 71 | 5 |
| 4-Hydroxy-3-(p-tolyl)-1H-quinolin-2-one | R¹=p-tolyl, R²=H | 68 | 7 |
| 3-(4-Chlorophenyl)-4-hydroxy-1H-quinolin-2-one | R¹=4-Cl-Ph, R²=H | 65 | 8 |
| 4-Hydroxy-6-methyl-3-phenyl-1H-quinolin-2-one | R¹=Ph, R²=Me | 66 | 10 |
| 6-Chloro-4-hydroxy-3-phenyl-1H-quinolin-2-one | R¹=Ph, R²=Cl | 58 | 13 |
Chemical Modification and Derivatization of the 5 Chloro 4 Hydroxyquinoline 3 Carboxylic Acid Scaffold
Rational Design of Substituted Quinoline-3-carboxylic Acid Derivatives
The rational design of derivatives based on the quinoline-3-carboxylic acid scaffold is a cornerstone for developing novel therapeutic agents. This approach involves a deep understanding of structure-activity relationships (SAR), where specific structural modifications are correlated with changes in biological efficacy. The goal is to optimize interactions with biological targets, such as enzymes or receptors, by strategically introducing various functional groups. researchgate.net
Key considerations in the rational design process for quinoline (B57606) derivatives include modulating electronic properties, lipophilicity, and steric factors. For instance, the introduction of halogen atoms, such as the existing chlorine at the C-5 position, significantly alters the electronic distribution of the quinoline ring, which can enhance binding affinity to target proteins. orientjchem.org SAR studies on related quinoline structures have demonstrated that the nature and position of substituents are critical. For example, in a series of 8-substituted quinoline-3-carboxylic acids, the antibacterial activity was found to follow the order F > Cl > NH2 > NO2, highlighting the potent effect of halogens. nih.gov
Furthermore, the carboxylic acid group at the C-3 position is frequently targeted for modification to create esters, amides, or other bioisosteres. This functional group is often crucial for anchoring the molecule within a receptor's binding site. nih.gov Design strategies may involve extending from this position to probe for additional binding pockets, thereby improving potency and selectivity. By combining knowledge of the target's structure with the established SAR of the quinoline scaffold, novel derivatives with tailored pharmacological profiles can be systematically developed.
Synthesis of Anilide and Hydrazide Derivatives
The carboxylic acid moiety at the C-3 position of the 5-chloro-4-hydroxyquinoline scaffold is a versatile handle for synthesizing a variety of derivatives, most notably anilides and hydrazides. These derivatives are of significant interest as they introduce new points for structural diversification, allowing for the fine-tuning of the compound's biological properties.
The synthesis of anilide derivatives typically proceeds through the activation of the carboxylic acid group, followed by condensation with a substituted aniline (B41778). A common method involves converting the carboxylic acid to a more reactive acyl chloride or using a coupling agent. For instance, phosphorus trichloride (B1173362) can be used to activate the carboxylic acid for subsequent reaction with an appropriately substituted aniline, yielding the desired N-phenylquinoline carboxamide. mdpi.com This synthetic route allows for the introduction of a wide array of substituents on the aniline ring, enabling a systematic exploration of structure-activity relationships.
Similarly, hydrazide derivatives are synthesized by reacting the quinoline-3-carboxylic acid, or its corresponding ester, with hydrazine (B178648) hydrate. This reaction, known as hydrazinolysis, is often carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) under reflux. osti.gov A general and efficient methodology for this transformation can also be accomplished using continuous flow processes, which allow for short reaction times and scalability. osti.gov The resulting hydrazide serves as a key intermediate for the synthesis of further derivatives, including hydrazones and various heterocyclic compounds.
A plausible synthetic scheme for these derivatives starting from 5-Chloro-4-hydroxyquinoline-3-carboxylic acid is outlined below:
Scheme 1: General Synthesis of Anilide and Hydrazide Derivatives(Image depicting the conversion of the parent carboxylic acid to an activated intermediate, which then reacts with a substituted aniline (Ar-NH2) to form an anilide, or with hydrazine (NH2NH2) to form a hydrazide.)
Structural Variations for Modulated Biological Activity and Pharmacological Profiles
Structural variations of the this compound scaffold are essential for modulating biological activity and optimizing pharmacological profiles. By systematically altering different parts of the molecule, researchers can enhance target affinity, improve selectivity, and modify pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). researchgate.net
The conversion of the C-3 carboxylic acid to anilide or hydrazide derivatives introduces a significant point of variation. The substituted aromatic ring of the anilide or the terminal nitrogen of the hydrazide can be further functionalized. These modifications can lead to compounds with a broad spectrum of activities, including antibacterial, anticancer, and anti-inflammatory properties. ijresm.com For example, studies on related quinoline antibacterial agents have shown that appending substituted amino groups, such as 4-methyl-1-piperazinyl, to the core structure can lead to potent antibacterial activity. nih.govacs.org
The table below illustrates how different structural modifications on the general quinoline scaffold have been shown to influence biological activity, providing a basis for the rational design of novel this compound derivatives.
| Scaffold Position | Structural Variation | Observed Impact on Biological Activity | Reference Example |
|---|---|---|---|
| C-7 | Addition of piperazinyl or 3-aminopyrrolidinyl groups | Enhances antibacterial potency against Gram-negative organisms. nih.gov | 1-Cyclopropyl-6-fluoro-7-(piperazinyl)-quinoline-3-carboxylic acid |
| C-5 | Substitution with Fluoro (F) vs. Chloro (Cl) | 5-Fluoro substitution can improve enzyme inhibition (e.g., BuChE) compared to unsubstituted analogues, while di-chloro substitution may reduce activity due to steric hindrance. mdpi.com | Tacrine-8-hydroxyquinoline hybrids |
| C-3 Carboxylic Acid | Conversion to anilide with electron-withdrawing groups (e.g., -NO2) | Increases antiviral activity, positively influenced by increased lipophilicity. | 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide mdpi.com |
| C-2 | Addition of electron-donating groups (e.g., -OCH3) | Can enhance antimalarial activity. rsc.org | Quinoline-imidazole hybrids |
These examples underscore the principle that even minor structural changes can lead to significant shifts in the pharmacological profile, guiding the development of more effective and safer therapeutic agents.
Investigating the Impact of Substituent Position and Nature on Derivative Properties
Impact of Substituent Nature: The nature of a substituent—whether it is electron-donating or electron-withdrawing—plays a critical role.
Electron-Withdrawing Groups (EWGs): Halogens like chlorine and fluorine, or nitro groups, are strong EWGs. Their presence can increase the acidity of nearby protons and alter the molecule's susceptibility to nucleophilic attack. In many cases, EWGs have been shown to enhance biological activity. For instance, studies on 8-substituted quinolones revealed that fluorine and chlorine at this position imparted greater antibacterial activity than amino or nitro groups. nih.gov Similarly, in a different quinoline series, a 5-fluoro substituent led to more potent enzyme inhibition compared to the unsubstituted version, suggesting favorable electronic effects. mdpi.com
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or amino (-NH2) donate electron density to the aromatic system. An EDG at the C-2 position of a quinoline-imidazole hybrid was found to enhance its antimalarial activity, whereas a C-2 chloro (EWG) substituent led to a loss of activity. rsc.org
Impact of Substituent Position: The location of the substituent is equally crucial, as it determines the steric and electronic influence on different parts of the molecule.
Position 5 and 7: These positions are frequently modified. While a single halogen at C-5 can be beneficial, multiple substitutions can be detrimental. For example, a 5,7-dichloro substituted derivative showed markedly reduced activity, which was attributed to potential steric hindrance or an unfavorable alteration of the electronic distribution. mdpi.com
Position 8: As noted, substitutions at this position have a clear and predictable impact on antibacterial potency, with halogens being particularly effective. nih.gov
The interplay between the inherent properties of the 5-chloro substituent and any newly introduced functional groups on anilide or hydrazide derivatives must be carefully considered. The combined electronic and steric effects will ultimately dictate the molecule's shape, reactivity, and ability to interact with its biological target.
The following table summarizes findings from related quinoline systems on how substituent nature and position affect activity.
| Position | Substituent | Type | Effect on Activity | Reference System |
|---|---|---|---|---|
| 8 | F | EWG | Strongly Positive | Antibacterial quinolones nih.gov |
| 8 | Cl | EWG | Positive | Antibacterial quinolones nih.gov |
| 8 | NH2 | EDG | Slightly Negative | Antibacterial quinolones nih.gov |
| 8 | NO2 | EWG | Negative | Antibacterial quinolones nih.gov |
| 5 | F | EWG | Improved Potency | Tacrine-8-hydroxyquinoline hybrids mdpi.com |
| 5,7 | di-Cl | EWG | Reduced Potency (Steric Hindrance) | Tacrine-8-hydroxyquinoline hybrids mdpi.com |
| 2 | OCH3 | EDG | Enhanced Activity | Antimalarial quinoline-imidazole hybrids rsc.org |
Molecular and Cellular Mechanisms of Action of 5 Chloro 4 Hydroxyquinoline 3 Carboxylic Acid Derivatives
Enzymatic Inhibition Profiles
Derivatives of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid have been shown to modulate the activity of several key enzymes involved in cellular processes, highlighting their potential as targeted therapeutic agents.
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. nih.gov The aberrant activity of HDACs is often associated with cancer and other diseases, making them a significant target for drug development. nih.govfrontiersin.org Carboxylic acid-containing compounds have been explored as HDAC inhibitors. While direct studies on this compound are limited, related quinoline (B57606) derivatives have demonstrated notable HDAC inhibitory activity.
For instance, a series of 2-phenylquinoline-4-carboxylic acid derivatives have been synthesized and evaluated as HDAC inhibitors. frontiersin.org These compounds typically feature a cap group that interacts with the rim of the enzyme's active site, a linker region, and a zinc-binding group that chelates the zinc ion in the catalytic domain. In one study, a derivative, compound D28, showed selectivity for HDAC3. frontiersin.org Another study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives identified a potent SIRT3 inhibitor, P6, which exhibited selectivity over SIRT1 and SIRT2. frontiersin.org Sirtuins (SIRTs) belong to the class III family of NAD+-dependent deacetylases. frontiersin.org
| Compound | Target HDAC Isoform | IC50 (µM) | Reference |
|---|---|---|---|
| D28 (2-phenylquinoline-4-carboxylic acid derivative) | HDAC3 | 24.45 | frontiersin.org |
| P6 (2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative) | SIRT3 | 7.2 | frontiersin.org |
| P6 (2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative) | SIRT1 | 32.6 | frontiersin.org |
| P6 (2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative) | SIRT2 | 33.5 | frontiersin.org |
Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. mdpi.com They are well-established targets for anticancer drugs. nih.gov Certain quinoline derivatives have been found to interfere with the activity of these enzymes. For example, a study on benzofuroquinolinediones, which share the quinoline core, demonstrated potent inhibitory activity against topoisomerase II. nih.gov Two compounds from this class, 8d and 8i, were found to be significantly more potent than the established topoisomerase inhibitor etoposide. nih.gov The planar nature of the quinoline ring system is thought to facilitate intercalation into the DNA, thereby stabilizing the topoisomerase-DNA complex and leading to cell death. nih.gov
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 8d (benzofuroquinolinedione derivative) | Topoisomerase II | 1.19 | nih.gov |
| 8i (benzofuroquinolinedione derivative) | Topoisomerase II | 0.68 | nih.gov |
| Etoposide (Reference) | Topoisomerase II | 78.4 | nih.gov |
| Doxorubicin (Reference) | Topoisomerase II | 2.67 | nih.gov |
Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, responsible for the synthesis of nucleotides and certain amino acids. scbt.com Inhibition of DHFR disrupts DNA replication and cell proliferation, making it a target for antimicrobial and anticancer therapies. mdpi.comnih.gov While direct evidence for the inhibition of DHFR by this compound is not prominent in the literature, other heterocyclic compounds with structural similarities, such as quinazolines, have been developed as DHFR inhibitors. mdpi.com The pyrrolo-quinazoline PQD-1, for instance, has shown potent inhibitory activity against the DHFR of Mycobacterium tuberculosis. nih.gov The structural features of the 4-hydroxyquinoline-3-carboxylic acid scaffold suggest that it could potentially be adapted to fit into the active site of DHFR.
The quinoline scaffold is a key component of several antibacterial agents. Derivatives of this compound have been investigated for their potential to inhibit essential microbial enzymes, offering new avenues for combating infectious diseases.
Mycobacterial Gyrase: DNA gyrase, a type II topoisomerase found in bacteria, is a validated target for antibacterial drugs. nih.gov Fluoroquinolones, a major class of antibiotics, act by inhibiting this enzyme. nih.gov More recently, arylated quinoline carboxylic acids have been identified as inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase. nih.gov These compounds are thought to bind to the GyrA subunit, which is responsible for the cleavage and relegation of DNA. nih.gov
ATP Synthase: ATP synthase is a critical enzyme in cellular energy production. In mycobacteria, targeting ATP synthase has proven to be an effective strategy for both replicating and non-replicating bacteria. While specific data on this compound is unavailable, the general importance of this target for antimycobacterial drug discovery is well-established.
FtsZ Protein: The filamenting temperature-sensitive mutant Z (FtsZ) protein is a bacterial homolog of tubulin and is essential for cell division. nih.govnih.gov It forms the Z-ring, which is crucial for cytokinesis. researchgate.net Inhibition of FtsZ leads to a blockage of cell division and subsequent bacterial cell death. researchgate.net Several quinoline derivatives have been identified as FtsZ inhibitors, suggesting that this is a viable mechanism of action for this class of compounds. nih.govnih.gov
Decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1): DprE1 is a key enzyme in the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.gov It has emerged as a promising target for the development of new anti-tuberculosis drugs. mdpi.comscilit.com Both covalent and non-covalent inhibitors of DprE1 have been discovered, and some quinoline-based compounds have been investigated for their potential to inhibit this enzyme. nih.govmdpi.comresearchgate.net
FadD32: The biosynthesis of mycolic acids, essential components of the mycobacterial cell wall, involves the FadD32 enzyme. While less explored as a direct target for quinoline derivatives, its essential role in mycobacterial survival makes it a point of interest for future drug development.
Chelation of Metal Ions and its Biological Implications
The ability of hydroxyquinolines to chelate metal ions is a well-documented aspect of their chemistry and biological activity. researchgate.netnih.gov The 4-hydroxyquinoline (B1666331) moiety in this compound, analogous to the 8-hydroxyquinoline (B1678124) structure, can form stable complexes with various metal ions, including iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). tandfonline.comresearchgate.net This chelation can have significant biological consequences.
The disruption of metal ion homeostasis can inhibit the function of metalloenzymes that are essential for microbial survival. nih.gov For example, the fungicidal and bactericidal action of some 8-hydroxyquinoline derivatives has been attributed to their ability to chelate essential trace metals. researchgate.net In the context of neurodegenerative diseases such as Alzheimer's, metal ion chelation by compounds like clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) is thought to reduce the metal-induced aggregation of amyloid-beta peptides. tandfonline.comresearchgate.net The anticancer effects of some hydroxyquinoline derivatives are also linked to their ability to chelate copper and zinc ions. nih.govtandfonline.com The formation of these metal complexes can lead to the generation of reactive oxygen species and the inhibition of cellular processes like the proteasome system. tandfonline.com
Nucleic Acid Interactions, Including DNA Intercalation
The planar aromatic structure of the quinoline ring system allows for potential interactions with nucleic acids. One of the primary modes of such interactions is DNA intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. This can lead to a distortion of the DNA structure, interfering with DNA replication and transcription, and ultimately triggering cell death.
While direct studies demonstrating the DNA intercalation of this compound are scarce, the general principle is well-established for other polyaromatic compounds. The biological activity of some metal complexes is enhanced by the attachment of intercalating ligands. The arene-nucleobase stacking interactions can significantly influence the binding affinity and kinetics of these compounds to DNA. It is plausible that derivatives of this compound could act as DNA intercalators, contributing to their observed biological effects, particularly their anticancer and antimicrobial properties.
Mechanisms of Antioxidant Activity via Radical Scavenging
Derivatives of 4-hydroxyquinoline-3-carboxylic acid have demonstrated notable antioxidant properties, primarily through their ability to scavenge free radicals. The core structure, featuring a hydroxyl group at the C4 position and a carboxylic acid group at the C3 position, is crucial for this activity. The antioxidant mechanism is largely attributed to the ability of the hydroxyl group to donate a hydrogen atom to a radical, thereby neutralizing it. The resulting quinolone radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring system.
The presence and position of substituents on the quinoline ring significantly modulate the radical scavenging potency. For instance, studies on dichloro-4-quinolinol-3-carboxylic acids have shown that the position of the chlorine atoms influences the efficacy of scavenging different types of radicals. While specific studies on the 5-chloro derivative are limited, research on related compounds, such as 5,7-dichloro-4-quinolinol-3-carboxylic acid, has demonstrated a high capacity for scavenging 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS•+), 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radicals, and galvinoxyl radicals. nih.gov This suggests that the chloro-substitution can enhance the antioxidant activity, possibly by influencing the electron density distribution on the quinoline ring and affecting the stability of the resulting radical.
The general mechanism of radical scavenging by these compounds can be summarized in the following steps:
Donation of a Hydrogen Atom: The phenolic hydroxyl group (-OH) on the quinoline ring donates a hydrogen atom to a free radical (R•), thus neutralizing it (RH).
Formation of a Quinolinyl Radical: This process results in the formation of a quinolinyl radical.
Stabilization: The newly formed radical is stabilized through resonance, which delocalizes the unpaired electron over the aromatic system. This stability prevents the initiation of new radical chain reactions.
The effectiveness of this process is influenced by the bond dissociation energy of the O-H bond, which can be modulated by substituents on the quinoline ring. Electron-donating groups generally enhance antioxidant activity, while electron-withdrawing groups can have varied effects depending on their position.
Table 1: Radical Scavenging Activity of Related Dichloro-4-quinolinol-3-carboxylic Acid Derivatives This table presents data for related compounds to infer the potential activity of this compound.
| Compound | Radical Scavenged | Activity | Reference |
| 5,7-dichloro-4-quinolinol-3-carboxylic acid | ABTS•+, DPPH, galvinoxyl | High | nih.gov |
| 6,8-dichloro-4-quinolinol-3-carboxylic acid | Peroxyl radicals | High | nih.gov |
| 5,8-dichloro-4-quinolinol-3-carboxylic acid | Hydroxyl radical | High | nih.gov |
Exploration of Other Receptor and Channel Interactions (e.g., Cannabinoid Receptors, Potassium Channel Activation)
Beyond their antioxidant effects, derivatives of the 4-quinolone-3-carboxylic acid scaffold have been investigated for their interactions with various receptors and ion channels.
Cannabinoid Receptors:
Research has identified certain 1,6-disubstituted-4-quinolone-3-carboxamides as potent and selective ligands for the cannabinoid-2 (CB2) receptor. nih.gov These studies indicate that the 4-quinolone-3-carboxylic acid motif can serve as a scaffold for developing ligands that target the endocannabinoid system. While these studies have focused on carboxamide derivatives rather than the parent carboxylic acid, they highlight the potential of this chemical class to interact with cannabinoid receptors. The specific binding and functional activity of this compound at cannabinoid receptors have not been extensively reported in the available literature. However, the existing research on related derivatives suggests that modifications at the carboxylic acid position could be a viable strategy for developing novel cannabinoid receptor modulators.
Potassium Channel Activation:
Currently, there is a lack of specific research findings in the public domain detailing the interaction of this compound or its close derivatives with potassium channels. Therefore, its potential to act as a potassium channel activator remains an area for future investigation.
Computational Approaches to Elucidate Molecular Mechanisms (e.g., Molecular Docking, QSAR)
Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable tools for understanding the molecular mechanisms of action of quinoline derivatives and for designing new compounds with improved activity.
Molecular Docking:
Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to a target protein. For quinoline derivatives, docking studies have been used to investigate their interactions with various biological targets, including enzymes and receptors. For example, docking studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been used to explore their binding modes within the active site of target proteins, revealing key interactions such as hydrogen bonds and hydrophobic contacts that contribute to their biological activity. mdpi.com Similarly, docking studies on 8-chloroquinolones have provided insights into their interactions with bacterial enzymes. researchgate.net
While specific molecular docking studies for this compound are not widely reported, this approach could be used to:
Predict its binding affinity and pose within the active sites of various enzymes or receptors.
Identify key amino acid residues involved in the interaction.
Provide a rational basis for designing derivatives with enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR):
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds.
QSAR studies have been successfully applied to various classes of quinoline derivatives to understand the structural requirements for their biological activities. For instance, QSAR models have been developed for 4-quinoline carboxylic acid derivatives to predict their antiviral activity. iosrphr.org These models help in identifying the key molecular features, such as electronic, steric, and hydrophobic properties, that govern the activity of these compounds. QSAR studies on 7-chloro-4-aminoquinoline derivatives have also been performed to elucidate the structural requirements for their antimalarial activity. asianpubs.orgdoi.org
For this compound and its derivatives, QSAR could be utilized to:
Develop predictive models for their antioxidant activity or other biological effects.
Identify the physicochemical properties that are most influential for their activity.
Guide the synthesis of new derivatives with optimized properties.
Table 2: Computational Approaches Applied to Related Quinolone Derivatives
| Computational Method | Compound Class | Application | Reference |
| Molecular Docking | N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Elucidating binding modes in target proteins | mdpi.com |
| Molecular Docking | 8-Chloroquinolones | Investigating interactions with bacterial enzymes | researchgate.net |
| QSAR | 4-Quinoline carboxylic acid derivatives | Predicting antiviral activity | iosrphr.org |
| QSAR | 7-Chloro-4-aminoquinoline derivatives | Understanding structural requirements for antimalarial activity | asianpubs.orgdoi.org |
Pharmacological and Biological Activities of 5 Chloro 4 Hydroxyquinoline 3 Carboxylic Acid and Its Derivatives in Preclinical Research
Antimicrobial Spectrum Analysis
Antibacterial Efficacy Against Various Pathogens
The quinoline (B57606) scaffold, particularly the 4-oxoquinoline-3-carboxylic acid framework, is a cornerstone of many synthetic antibacterial agents. The introduction of a chlorine atom at the C5 position, combined with the hydroxyl group at C4, modulates the biological activity of these compounds. Preclinical studies have revealed that derivatives of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid exhibit a varied spectrum of antibacterial efficacy against both Gram-positive and Gram-negative pathogens.
Research into related chloro-quinolone structures has demonstrated significant antibacterial potential. For instance, a hybrid molecule combining 5-chloro-8-hydroxyquinoline (B194070) with ciprofloxacin (B1669076) showed promising activity against both susceptible and drug-resistant Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 µg/mL against strains like Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium. mdpi.comnih.gov Similarly, novel 8-chloro-quinolones have been evaluated against E. coli, S. aureus, and Pseudomonas aeruginosa. researchgate.net
Derivatives of the closely related 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid have also been synthesized and screened. One of the most active compounds, 1,4-dihydro-1-methoxy-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acid, displayed antigram-negative activity comparable to its N-ethyl derivative. nih.gov Further modifications, such as the synthesis of 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, yielded a compound with potent in vitro activity against a panel of bacteria including S. aureus, S. epidermidis, Micrococcus luteus, Bacillus cereus, E. coli, and Klebsiella pneumoniae. nih.gov
Studies on 7-chloro-quinoline derivatives have shown that lipophilic groups tend to enhance activity against Gram-positive strains like S. aureus. mdpi.com The historical context for this class of compounds includes the characterization of 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a byproduct of chloroquine (B1663885) synthesis, which exhibited modest antibacterial properties and served as a lead structure for the development of quinolone antibiotics. acs.org Other research has focused on 2-phenyl-quinoline-4-carboxylic acid derivatives, with some compounds showing good activity against S. aureus (MIC of 64 μg/mL) and E. coli (MIC of 128 μg/mL). mdpi.com
| Compound Class/Derivative | Bacterial Strain(s) | Observed Activity (MIC/ED50) | Source(s) |
|---|---|---|---|
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | S. epidermidis, S. aureus, E. faecalis, E. faecium | MIC: 4–16 µg/mL | mdpi.comnih.gov |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | S. aureus, S. epidermidis, M. luteus, B. cereus, E. coli, K. pneumoniae | MIC: 1 - 4.1 µg/mL | nih.gov |
| 8-Amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivative (Compound 8) | S. aureus, B. subtilis | MIC: 0.39 µg/mL (S. aureus), 0.78 µg/mL (B. subtilis) | nih.gov |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | MIC: 64 μg/mL | mdpi.com |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | MIC: 128 μg/mL | mdpi.com |
| Quinolone coupled hybrid (5d) | Gram-positive and Gram-negative strains | MIC: 0.125–8 µg/mL | semanticscholar.org |
Antifungal and Antiviral Properties
The investigation into the antifungal and antiviral potential of this compound and its derivatives is an emerging area of research. While direct studies on this specific molecule are limited, research on structurally related chloro-hydroxyquinoline compounds provides significant insights.
Derivatives of 8-hydroxyquinoline (B1678124), for example, are known for their broad biological activities, including antifungal and antiviral effects. mdpi.com Specifically, 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) has been incorporated into materials that display good antifungal activity against Phaeomoniella chlamydospora and Phaeoacremonium aleophilum, which are primary fungal pathogens responsible for esca disease in grapevines. mdpi.com The proposed mechanism for this antifungal action involves damage to the fungal cell wall, leading to cell death. mdpi.com
Research on other quinoline-3-carboxylic acid derivatives has also demonstrated notable antifungal properties. For instance, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, while showing significant antibacterial activity, also exhibited weak to moderate antifungal effects against Candida albicans and Aspergillus niger. nih.gov One derivative, 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid, displayed good antifungal activity against C. albicans with a MIC of 0.78 µg/mL. nih.gov
While the antiviral properties of the specific this compound scaffold are not extensively documented, the broader class of 8-hydroxyquinoline derivatives has been reported to possess antiviral capabilities, suggesting a potential avenue for future investigation. mdpi.com
| Compound/Derivative | Fungal Strain(s) | Observed Activity (MIC) | Source(s) |
|---|---|---|---|
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | P. chlamydospora, P. aleophilum | Good antifungal activity observed | mdpi.com |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Candida albicans, Aspergillus niger | MIC: 25 µg/mL (C. albicans), >100 µg/mL (A. niger) | nih.gov |
| Tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid (5a) | Candida albicans | MIC: 1.56 µg/mL | nih.gov |
| 8-Nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid (9) | Candida albicans | MIC: 0.78 µg/mL | nih.gov |
Antimalarial Investigations and Anti-parasitic Potential
The quinoline core is historically significant in the development of antimalarial drugs, with chloroquine being a prominent example. Research into novel quinoline derivatives, including those related to this compound, continues to be a promising strategy for discovering new anti-parasitic agents.
A medicinal chemistry program focused on quinoline-4-carboxamides, which are structurally related to the title compound, has led to the discovery of potent antimalarial molecules. nih.gov This effort, which began with a phenotypic screen against the blood stage of Plasmodium falciparum, optimized an initial hit compound into lead molecules with low nanomolar in vitro potency. nih.gov The synthetic route to these compounds involved an intermediate derived from 5-chloroisatin, highlighting the role of the chloro-substituted quinoline framework. nih.gov Further development of this series led to compounds with excellent oral efficacy in the P. berghei malaria mouse model, achieving ED90 values below 1 mg/kg. nih.gov One notable compound from this class, DDD107498, demonstrated activity against multiple life-cycle stages of the parasite and acts through a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2). nih.gov
The antimalarial activity of quinoline derivatives is often linked to their ability to interfere with heme detoxification in the parasite's food vacuole. researchgate.net Studies on various aminoquinolines suggest that the 7-chloro group is crucial for inhibiting the formation of β-hematin (hemozoin), while the basic side chain facilitates drug accumulation in the acidic food vacuole. researchgate.net Additionally, forming salts and co-crystals of aminoquinolines with hydroxyaromatic acids has been shown to enhance antimalarial activity compared to the parent compounds, with IC50 values against chloroquine-resistant strains reported in the range of 5.9-20.3 μM. researchgate.net
These findings underscore the continued importance of the chloro-quinoline scaffold in the search for new treatments for malaria and potentially other parasitic diseases.
Anticancer and Antitumor Evaluations
In Vitro Cytotoxicity and Antiproliferative Studies on Cell Lines
Derivatives of the quinoline scaffold have been extensively evaluated for their potential as anticancer agents, demonstrating significant cytotoxicity against a wide array of human tumor cell lines. The substitution pattern on the quinoline ring, including the presence of chloro and hydroxyl groups, plays a critical role in modulating this activity.
Studies on 4-hydroxyquinoline (B1666331) derivatives have confirmed their cytotoxic potential. For example, certain derivatives have shown potent activity against human colon adenocarcinoma cell lines Colo 205 and Colo 320. nih.gov Similarly, hybrids based on the 5-chloro-8-hydroxyquinoline skeleton exhibited toxic activity against the Colo 205 cell line, with IC50 values for the most active compounds ranging from 16.19 to 26.37 µM. mtak.hunih.gov
A broad range of cancer cell lines have been used to screen other related chloro-quinoline derivatives. A series of 7-chloro-(4-thioalkylquinoline) compounds were tested against eight human cancer cell lines, including lung (A549), colon (HCT116), and leukemia (CCRF-CEM, K562). mdpi.com The CCRF-CEM leukemia cell line was found to be the most sensitive, with some sulfinyl and sulfonyl derivatives showing IC50 values in the low micromolar range (0.55–2.74 µM). mdpi.com Furthermore, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have demonstrated strong cytotoxic activity, particularly against leukemia and lymphoma cells (CCRF-CEM, HuT78, THP-1, and Raji), with GI50 values ranging from 0.4 to 8 µM. mdpi.com
Other research has identified 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent inhibitors of SIRT3, which showed significant antiproliferative activity against a group of MLLr leukemic cell lines. frontiersin.org These comprehensive in vitro studies highlight the potential of chloro-hydroxyquinoline-carboxylic acids and their related derivatives as a promising scaffold for the development of new anticancer therapeutics.
| Compound Class/Derivative | Cancer Cell Line(s) | Observed Activity (IC50/GI50) | Source(s) |
|---|---|---|---|
| 5-Chloro-8-hydroxyquinoline hybrids | Colo 205 (colon) | IC50: 16.19 - 26.37 µM | mtak.hu |
| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (leukemia) | IC50: 0.55–2.74 µM | mdpi.com |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d) | HuT78 (lymphoma) | GI50: 0.6 µM | mdpi.com |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (8d) | Raji (lymphoma) | GI50: 0.4 µM | mdpi.com |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (12d) | THP-1 (leukemia) | GI50: 0.9 µM | mdpi.com |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 Inhibition | IC50: 7.2 µM | frontiersin.org |
Apoptosis Induction Mechanisms
Beyond demonstrating cytotoxicity, a crucial aspect of anticancer drug evaluation is understanding the mechanism of cell death. Several derivatives of chloro-quinolines have been shown to exert their antiproliferative effects by inducing apoptosis, or programmed cell death, in cancer cells.
Studies on 7-chloroquinoline-1,2,3-triazoyl carboxamides revealed that these compounds significantly decrease the viability of both hormonal-dependent (MCF-7) and hormonal-independent (MDA-MB-231) breast cancer cells. nih.gov The induction of apoptosis was particularly high in the MDA-MB-231 cells, with one derivative causing 80.4% of the cells to undergo apoptosis. nih.gov This was accompanied by a G0/G1 cell cycle arrest in the MCF-7 cells. nih.gov Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids were found to induce apoptosis in HuT78 lymphoma cells after 24 hours of treatment, a process marked by the disruption of the mitochondrial membrane potential. mdpi.com
The intrinsic, or mitochondria-mediated, pathway of apoptosis is a common mechanism for quinoline derivatives. Research on quinoline-N-oxides in human erythroleukemic K562 cells demonstrated that treatment with these compounds led to the activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade. nih.gov This activation was preceded by a decrease in the concentration of nicotinamide (B372718) enzymes, linking the apoptotic induction to cellular metabolic stress. nih.gov The ability of these diverse chloro-quinoline derivatives to trigger programmed cell death through mechanisms involving caspase activation and mitochondrial disruption underscores their therapeutic potential in oncology.
Anti-HIV Activity Assessment
The emergence of drug-resistant strains of the human immunodeficiency virus (HIV) necessitates the continuous search for novel therapeutic agents. Derivatives of the quinoline scaffold have been investigated for their potential to inhibit key viral enzymes.
Research into styrylquinoline derivatives has identified them as potential inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov In this context, a series of N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives were synthesized and evaluated for their inhibitory activity against HIV integrase. nih.gov Several compounds within this series, particularly those with a free para-hydroxy group on the styryl moiety, demonstrated significant inhibition of the strand transfer reaction catalyzed by HIV integrase. nih.gov For instance, some derivatives exhibited inhibitory rates exceeding 90% at a concentration of 0.05 mmol/L. nih.gov
Furthermore, quinolinonyl non-diketo acid derivatives have been explored as inhibitors of both the ribonuclease H and polymerase functions of HIV-1 reverse transcriptase. nih.gov Dichloro derivatives within this class of compounds have shown inhibitory activity, with one particular acid derivative (compound 4m) displaying an IC50 value of 8.19 μM against the RNase H activity of HIV-1 reverse transcriptase. nih.gov
| Compound | Target | IC50 (μM) |
|---|---|---|
| Quinolinonyl Dichloro Acid Derivative (4m) | HIV-1 RT RNase H | 8.19 |
Antitubercular Research
Tuberculosis remains a significant global health challenge, with the rise of multidrug-resistant strains of Mycobacterium tuberculosis demanding the development of new antitubercular agents. Quinoline-based compounds have historically played a crucial role in antimalarial therapy and are now being investigated for their antimycobacterial properties.
A structurally related compound, cloxyquin (5-chloroquinolin-8-ol), has demonstrated notable in vitro activity against Mycobacterium tuberculosis. nih.gov Studies have shown that cloxyquin exhibits potent inhibitory effects against both standard and clinical isolates of the bacterium. The minimum inhibitory concentrations (MICs) of cloxyquin were found to be in the range of 0.062 to 0.25 μg/mL for clinical isolates. nih.gov The MIC50 and MIC90 values were determined to be 0.125 and 0.25 μg/mL, respectively, indicating good antituberculosis activity even against multidrug-resistant strains. nih.gov
| Strain Type | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---|---|---|---|
| Clinical Isolates (150 strains) | 0.062 - 0.25 | 0.125 | 0.25 |
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammatory and autoimmune diseases represent a significant burden on healthcare systems, driving the search for new therapeutic strategies. Quinoline derivatives have shown potential in modulating inflammatory pathways.
Preclinical studies on quinoline-3-carboxylic acids have indicated that these compounds can exert appreciable anti-inflammatory effects. nih.gov In in vitro models using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, selected quinoline-3-carboxylic acids demonstrated significant anti-inflammatory affinities. nih.gov The immunomodulatory potential of the broader class of 4-aminoquinoline (B48711) derivatives, such as chloroquine and hydroxychloroquine, is well-documented. These compounds can inhibit the production of pro-inflammatory cytokines, including interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α). nih.gov They can also interfere with Toll-like receptor signaling pathways, which play a crucial role in the innate immune response. nih.gov While these findings relate to the broader class of quinoline derivatives, they suggest a potential avenue for the anti-inflammatory and immunomodulatory activities of this compound and its derivatives. A study on a specific pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated a significant anti-inflammatory effect, marked by a reduction in serum TNF-α levels. mdpi.com
Antiprotozoal and Antileishmanial Studies
Protozoal diseases, such as malaria and leishmaniasis, continue to be major public health concerns, particularly in tropical and subtropical regions. The quinoline core is a well-established pharmacophore in the development of antiprotozoal drugs.
Derivatives of chloroquinoline have been synthesized and evaluated for their in vitro antimalarial activity against chloroquine-sensitive strains of Plasmodium falciparum. nih.gov Some chloroquinoline-based chalcones, however, have shown relatively low activity compared to established drugs like chloroquine. nih.gov In the context of leishmaniasis, a fatal parasitic disease, quinoline-4-carboxylic acids have been synthesized and investigated for their antileishmanial potential against Leishmania donovani promastigotes. While some derivatives have shown activity, the development of potent and less toxic antileishmanial agents remains an active area of research. One study on 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives demonstrated a potential leishmanicidal effect against Leishmania mexicana promastigotes, with IC50 values below 10 µM. nih.gov
| Compound | Parasite | Activity | IC50 (µM) |
|---|---|---|---|
| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivative | Leishmania mexicana (promastigotes) | Leishmanicidal effect | < 10 |
Antioxidant Activity in Biological Systems
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. mdpi.com Antioxidants can mitigate this damage by scavenging free radicals and protecting biological molecules from oxidation.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to evaluate the free radical scavenging capacity of chemical compounds. While a study on various quinoline-related carboxylic acid derivatives found that they generally lacked significant DPPH radical scavenging capacities compared to ascorbic acid, other related structures have shown more promise. nih.gov
For instance, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share a substituted chlorohydroxyphenyl moiety, were synthesized and screened for their antioxidant activity. Several of these compounds were identified as potent antioxidants in the DPPH radical scavenging assay.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Derivative 10 | 88.6 |
| Derivative 19 | 87.7 |
| Derivative 21 | 78.6 |
| Ascorbic Acid (Positive Control) | Not specified in the same format |
Beyond direct free radical scavenging, the ability of a compound to protect biological systems from oxidative damage is a crucial aspect of its antioxidant potential. Research on 4-hydroxyquinoline derivatives has explored their effects on free-radical-initiated hemolysis of human erythrocytes, a model for oxidative damage to cell membranes. nih.gov
A study investigating 7-chloro-4-hydroxyquinoline-3-carboxylic acid (a close structural analog) found that when dissolved in dimethyl sulfoxide (B87167) (DMSO), it could inhibit the free-radical-induced peroxidation that leads to hemolysis. nih.gov This protective effect highlights the potential of this class of compounds to mitigate oxidative stress in biological systems. Further research has shown that 7-chloro-4-thioquinoline derivatives can also exert a protective effect against H2O2-induced oxidative stress in male sperm, with some derivatives showing antioxidant action higher than the comparator drug Tiotriazolin. lpnu.ua
Exploration of Miscellaneous Biological Activities (e.g., Herbicidal, Neurokinin Receptor Antagonism, Antiarthritic, Analgesic)
Beyond the more extensively studied applications, derivatives of this compound and related quinoline carboxylic acids have been investigated for a variety of other biological activities in preclinical settings. These explorations have revealed potential applications in agriculture and diverse therapeutic areas, including inflammatory conditions and neurological disorders. This section delves into the preclinical research on the herbicidal, neurokinin receptor antagonist, antiarthritic, and analgesic properties of these compounds.
Quinolinecarboxylic acids represent a class of synthetic auxin herbicides, which function by mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species. researchgate.net These herbicides are valued for their selectivity and efficacy in controlling broadleaf weeds. researchgate.net While specific studies on the herbicidal activity of this compound itself are not widely documented, the broader class of quinolinecarboxylic acids has established herbicidal properties. researchgate.net The herbicidal efficacy of these compounds is often dependent on the substitution pattern on the quinoline ring system. For instance, certain herbicidal imidazolinyl quinolinecarboxylic acids are synthesized from quinoline-2,3-dicarboxylic acid precursors. google.com The development of these compounds underscores the potential of the quinoline carboxylic acid scaffold in creating effective herbicides for agricultural use. google.com
Derivatives of quinoline-3-carboxylic acid have emerged as potent and selective antagonists of neurokinin (NK) receptors, particularly the NK-3 receptor. These receptors are involved in a variety of physiological processes in the central nervous system, and their modulation is a target for the treatment of several disorders, including psychiatric conditions. researchgate.net
A notable example is the 2-phenylquinoline-4-carboxamide (B4668241) derivative, SB 223412. nih.gov This compound, with a 3-hydroxy-2-phenylquinoline-4-carboxamide core structure, has demonstrated high affinity and selectivity for the human NK-3 receptor in preclinical studies. nih.govresearchgate.net Research has shown that substitutions on the quinoline ring are crucial for this activity. researchgate.net The exploration of these derivatives has led to the identification of compounds with excellent central nervous system penetration, making them promising candidates for further investigation in CNS-related disorders. nih.gov
| Compound | Receptor Binding Affinity (Ki, nM) | In Vivo Efficacy (ED50, mg/kg) | Reference |
|---|---|---|---|
| SB 223412 | 1.0 (hNK-3) | 12.2 (inhibition of senktide-induced behavioral responses in mice, oral) | nih.gov |
The anti-inflammatory and potential disease-modifying properties of substituted quinoline carboxylic acids have been investigated in the context of arthritis. Preclinical studies have identified compounds with significant antiarthritic effects in animal models of the disease.
One such compound, CL 306 ,293, a substituted quinoline carboxylic acid, has shown promising results in suppressing inflammation and joint destruction in both developing and established adjuvant arthritis in rats. nih.gov The mechanism of action for its anti-inflammatory effects appears to be distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs), as it does not inhibit cyclooxygenase or lipoxygenase activities at efficacious doses. nih.gov Instead, it is suggested that CL 306 ,293 may exert its antiarthritic effects by down-regulating T-cell function. nih.gov
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| CL 306,293 | Adjuvant-induced arthritis in rats | Suppressed inflammation and joint destruction at 1.5-3.0 mg/kg daily oral dose. Attenuated joint destruction at 50-200 mg/kg weekly oral dose. | nih.gov |
| CL 306,293 | Delayed type hypersensitivity in dogs | Suppressed inflammation at 0.25 mg/kg daily or 1 mg/kg weekly oral dose. | nih.gov |
The potential for quinoline derivatives to possess analgesic properties has also been a subject of preclinical investigation. While research directly on this compound is limited in this area, studies on related quinoline structures suggest a potential for this class of compounds to alleviate pain. For instance, quinoline-related carboxylic acid derivatives have been noted for their anti-inflammatory properties, which can be closely linked to analgesic effects. nih.govresearchgate.net
One study investigated the analgesic activity of a new quinoline derivative, Ro-4-1778. ijpp.com This compound demonstrated analgesic effects in rats, and its activity was potentiated by chlordiazepoxide. ijpp.com Although Ro-4-1778 is an isoquinoline (B145761) derivative, these findings suggest that the broader quinoline and isoquinoline scaffolds are of interest for the development of new analgesic agents. ijpp.com Further research is needed to specifically evaluate the analgesic potential of this compound and its close derivatives.
Advanced Analytical and Spectroscopic Characterization of Quinoline 3 Carboxylic Acid Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid in both solution and the solid state. It provides detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Confirmation
Proton and Carbon-13 NMR are fundamental techniques for confirming the molecular structure of this compound. The chemical shifts in the spectra are indicative of the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, as well as signals for the hydroxyl and carboxylic acid protons. The exact chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the chloro, hydroxyl, and carboxylic acid substituents. The hydroxyl and carboxylic acid protons are typically observed as broad signals and their chemical shifts can be highly dependent on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is expected to resonate at a significantly downfield chemical shift. The carbon atoms of the quinoline ring will appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the attached functional groups. The carbon atom attached to the chlorine will experience a characteristic shift.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H2 | 8.5 - 9.0 | C2: 140 - 145 |
| H6 | 7.5 - 7.8 | C3: 110 - 115 |
| H7 | 7.2 - 7.5 | C4: 170 - 175 |
| H8 | 7.8 - 8.1 | C4a: 120 - 125 |
| OH (4-position) | 10.0 - 12.0 (broad) | C5: 125 - 130 |
| COOH | 12.0 - 14.0 (broad) | C6: 120 - 125 |
| C7: 125 - 130 | ||
| C8: 115 - 120 | ||
| C8a: 145 - 150 | ||
| COOH: 165 - 170 |
Note: The chemical shift values are estimates based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Nitrogen-¹⁵ (¹⁵N) NMR and Multinuclear Techniques for Tautomeric Analysis
Hydroxyquinoline derivatives can exist in different tautomeric forms. For this compound, the keto-enol tautomerism of the 4-hydroxyquinoline (B1666331) moiety is of particular interest. Nitrogen-15 NMR spectroscopy is a highly sensitive probe for investigating such tautomeric equilibria. The chemical shift of the nitrogen atom in the quinoline ring is significantly different in the enol (-OH) form compared to the keto (=O) form. Multinuclear NMR techniques, which correlate the chemical shifts of different nuclei (e.g., ¹H, ¹³C, ¹⁵N), can provide unambiguous evidence for the predominant tautomeric form in a given solvent or in the solid state.
Studies on similar hydroxyquinoline carboxylic acids have shown that the nitrogen chemical shifts can vary by over 100 ppm between the protonated and unprotonated forms, making ¹⁵N NMR an excellent tool for distinguishing between tautomers.
Solid-State NMR for Zwitterionic Species Characterization
In the solid state, this compound can exist as a zwitterion, where the acidic proton from the carboxylic acid group is transferred to the basic nitrogen atom of the quinoline ring. Solid-state NMR (ssNMR) is the definitive method for characterizing such zwitterionic species.
By comparing the ¹³C and ¹⁵N chemical shifts in the solid state with those in solution, the formation of a zwitterion can be confirmed. In the zwitterionic form, the ¹⁵N chemical shift will be indicative of a protonated nitrogen, and the ¹³C chemical shift of the carboxylate carbon will be different from that of the protonated carboxylic acid. Cross-polarization magic-angle spinning (CP-MAS) techniques are commonly employed in ssNMR to enhance the signal of the less abundant ¹³C and ¹⁵N nuclei.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and molecular vibrations of this compound.
Functional Group Identification and Molecular Vibrations
The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its various functional groups.
Key Vibrational Modes:
O-H Stretching: A broad absorption band is expected in the region of 3500-2500 cm⁻¹ in the FT-IR spectrum, corresponding to the stretching vibrations of the hydroxyl and carboxylic acid O-H groups. This broadening is due to intermolecular hydrogen bonding.
C=O Stretching: A strong absorption band characteristic of the carboxylic acid carbonyl group should appear in the range of 1730-1700 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the aromatic quinoline ring will give rise to a series of bands in the 1650-1400 cm⁻¹ region.
C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl group and the carboxylic acid will be observed in the 1320-1210 cm⁻¹ range.
O-H Bending: An out-of-plane O-H bending vibration, often broad, is expected around 960-900 cm⁻¹.
C-Cl Stretching: The C-Cl stretching vibration will appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Expected FT-IR and Raman Vibrational Frequencies for this compound:
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid & Phenol) | 3500 - 2500 | Weak | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Medium |
| C=O Stretch (Carboxylic Acid) | 1730 - 1700 | Medium | Strong |
| C=C/C=N Stretch (Quinoline Ring) | 1650 - 1400 | Strong | Medium-Strong |
| C-O Stretch | 1320 - 1210 | Medium | Medium |
| O-H Bend (Out-of-plane) | 960 - 900 | Weak | Medium, Broad |
| C-Cl Stretch | < 800 | Strong | Medium |
Note: These are general ranges and the exact peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry provides information about the electronic transitions within the this compound molecule. The quinoline ring system is a chromophore that absorbs ultraviolet and visible light, resulting in a characteristic spectrum. The positions and intensities of the absorption maxima (λmax) are sensitive to the substitution pattern on the quinoline ring and the solvent used for the analysis. The electronic transitions are typically of the π → π* and n → π* type. The UV-Vis spectrum can be used for quantitative analysis and to study interactions with other molecules.
Electronic Absorption and Bathochromic Shift Analysis
UV-Visible (UV-Vis) spectrophotometry is a powerful technique for studying the electronic transitions within a molecule. For quinoline derivatives, the absorption spectra are influenced by the aromatic system and the nature of its substituents. The electronic absorption spectrum of this compound is expected to show distinct bands corresponding to π → π* transitions within the quinoline ring system.
A key phenomenon observed in the UV-Vis spectra of these compounds is the bathochromic shift, or "red shift," which is a change in the position of the main absorption band to a longer wavelength. This shift can be influenced by several factors:
Substituent Effects : The introduction of substituents onto the quinoline core can significantly alter the electronic distribution and, consequently, the absorption spectrum. Electron-donating groups (auxochromes) or electron-withdrawing groups can extend the conjugation of the π-system, leading to a bathochromic shift. For instance, studies on other quinoline derivatives have shown that incorporating electron-releasing groups can strengthen a molecule's electron-donating and -accepting properties, amplifying the bathochromic shift in its spectrum. acs.org
Solvent Polarity : The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule. A change in solvent from nonpolar to polar often results in a bathochromic shift, particularly if the excited state is more polar than the ground state. uncw.edu In studies of related compounds like 5,7-dibromo-8-hydroxy quinoline, the effect of various polar solvents on electronic transitions has been well-documented. acs.org
pH Variation : Changes in pH can lead to the protonation or deprotonation of functional groups, such as the carboxylic acid and the quinoline nitrogen. This alteration in the molecule's charge state modifies the electronic structure and typically results in a significant shift in the absorption maximum.
In a study on quinoline-4-carboxylic acid derivatives, a bathochromic shift was observed in the UV-Vis spectrum upon the formation of the derivative, confirming structural changes. nih.govresearchgate.net
Table 1: Factors Influencing Bathochromic Shifts in Quinoline Derivatives
| Factor | Description | Expected Effect on this compound |
|---|---|---|
| Substituents | The electron-withdrawing chloro group and the electron-donating hydroxyl group influence the π-electron system. | Causes a shift in λmax compared to the unsubstituted quinoline-3-carboxylic acid parent molecule. |
| Solvent Polarity | Interaction between the solute and solvent molecules can stabilize the ground or excited state differently. | Increasing solvent polarity is likely to cause a bathochromic shift due to stabilization of the π* excited state. |
| pH | Protonation/deprotonation of the carboxylic acid, hydroxyl group, or quinoline nitrogen. | Significant spectral shifts are expected as pH changes, corresponding to different ionic species in solution. |
Quantitative Spectrophotometric Determinations
Spectrophotometry, based on the Beer-Lambert law, is a widely used method for the quantitative determination of compounds in solution. For quinoline-based drugs, various spectrophotometric methods have been developed, often involving the formation of a colored complex to enhance sensitivity and selectivity. nih.govresearchgate.net
A direct UV spectrophotometric assay could be developed for this compound by measuring its absorbance at a specific wavelength (λmax) where it exhibits maximum absorption and minimal interference from other components. The concentration is then determined from a calibration curve.
However, in complex matrices such as pharmaceutical preparations, interferences from excipients can be a challenge. Derivative spectrophotometry is a powerful tool to overcome such issues. ajchem-a.com By calculating the first or second derivative of the absorption spectrum, broad interference bands can be minimized, and overlapping spectra from different components can be resolved. This technique enhances the resolution of minor spectral features, allowing for more accurate quantification. For example, a first-derivative spectrophotometric method was successfully applied for the quantitative determination of ciprofloxacin (B1669076) hydrochloride, a quinoline derivative, in ophthalmic solutions. chemicalbook.com
Table 2: Principles of Spectrophotometric Quantification
| Technique | Principle | Application to this compound |
|---|---|---|
| Direct UV Spectrophotometry | Measurement of absorbance at λmax; concentration is proportional to absorbance (Beer's Law). | Simple, rapid quantification in pure solutions. Requires a linear calibration curve. |
| Colorimetry | Reaction with a reagent to form a colored product, which is then measured in the visible range. | Can increase sensitivity and selectivity, especially in biological samples. |
| Derivative Spectrophotometry | Calculates the first or second derivative of the spectrum to resolve overlapping peaks and reduce background interference. ajchem-a.comchemicalbook.com | Useful for quantification in complex mixtures or pharmaceutical formulations without prior separation steps. ajchem-a.com |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of organic molecules. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a compound's elemental formula. For this compound (molecular formula C₁₀H₆ClNO₃), HRMS is crucial for unambiguous identification.
The calculated monoisotopic mass of this compound is 223.0060 Da. HRMS analysis would be expected to yield a measured mass extremely close to this value. Furthermore, the presence of a chlorine atom results in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to two prominent peaks in the mass spectrum: the M peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1. Observing this specific pattern alongside the exact mass measurement provides definitive confirmation of the compound's elemental composition. HRMS has been used to confirm the structures of numerous newly synthesized quinoline-3-carboxylic acid derivatives. researchgate.netchemmethod.com
Table 3: Expected HRMS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₀H₆ClNO₃ |
| Calculated Monoisotopic Mass [M] | 223.0060 Da |
| Calculated Mass for M+2 Peak | 224.9999 Da |
| Expected M : M+2 Intensity Ratio | ~3:1 |
Chromatographic Techniques for Separation and Purification (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the most important chromatographic technique for the separation, quantification, and purification of quinoline-3-carboxylic acid derivatives. Its versatility allows for the analysis of a wide range of compounds.
For this compound, a reversed-phase HPLC (RP-HPLC) method is most common. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Specific HPLC methods for analyzing 7-chloro-4-hydroxy-3-quinolinecarboxylic acid have been described, utilizing a mobile phase containing acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric or formic acid. The acid is added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. HPLC has been used to confirm the purity of related compounds like 5-chloro-8-hydroxyquinoline (B194070), achieving 99% purity after synthesis.
Table 4: Typical RP-HPLC Parameters for Quinoline-3-Carboxylic Acid Analysis
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| Column | Reversed-Phase (e.g., C18, Newcrom R1) | |
| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., H₃PO₄ or HCOOH) | |
| Detection | UV Absorbance (typically between 220-350 nm) | |
| Flow Rate | 0.5 - 1.5 mL/min | |
| Application | Purity assessment, quantitative analysis, preparative separation |
X-ray Crystallography for Precise Molecular Geometry Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and torsional angles with very high precision. This technique provides an unambiguous confirmation of the molecular structure.
While a specific crystal structure for this compound is not publicly available, data from closely related structures, such as 2-chloroquinoline-3-carboxylic acid, provide valuable insights. For this analog, the two rings of the quinoline moiety are nearly coplanar. The crystal packing is stabilized by intermolecular hydrogen bonds, typically involving the carboxylic acid group and the quinoline nitrogen (O—H···N). nih.gov
For this compound, X-ray analysis would be expected to reveal:
The planarity of the quinoline ring system.
The precise bond lengths and angles of the chloro, hydroxyl, and carboxylic acid substituents.
The presence of strong intramolecular hydrogen bonding between the 4-hydroxyl group and the 3-carboxyl group.
The intermolecular interactions, such as hydrogen bonding and π–π stacking, that dictate the crystal lattice structure.
Table 5: Information Obtainable from X-ray Crystallography
| Structural Information | Significance for this compound |
|---|---|
| Bond Lengths & Angles | Provides exact geometric parameters of the molecule. |
| Conformation | Determines the orientation of the carboxylic acid group relative to the quinoline plane. |
| Stereochemistry | Confirms the absolute configuration in chiral crystals. |
| Intermolecular Forces | Reveals how molecules are arranged in the solid state through hydrogen bonds and π-stacking. |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations can elucidate a molecule's geometric and electronic properties, which are fundamental to understanding its chemical behavior and reactivity.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For quinoline (B57606) derivatives, DFT methods such as B3LYP with a basis set like 6-311++G(d,p) are commonly employed to obtain reliable geometrical parameters.
Studies on analogous compounds, such as 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, have utilized DFT to calculate these parameters. nih.gov The optimization process for 5-Chloro-4-hydroxyquinoline-3-carboxylic acid would similarly reveal the planarity of the quinoline ring system and the preferred orientation of the carboxylic acid and hydroxyl groups. The intramolecular hydrogen bonding between the 4-hydroxy group and the adjacent 3-carboxyl group is a key feature that would be precisely characterized, as it significantly influences the compound's conformation and chemical properties.
Table 1: Predicted Geometrical Parameters for a Representative 4-Hydroxyquinoline-3-Carboxylic Acid Core Structure Note: This table is illustrative, based on typical values for this class of compounds as determined by DFT calculations.
| Parameter | Typical Calculated Value (Å or °) | Description |
|---|---|---|
| C=O Bond Length | ~1.21 Å | Length of the carbonyl double bond in the carboxylic acid group. |
| C-O Bond Length | ~1.35 Å | Length of the C-OH single bond in the carboxylic acid group. |
| C4-OH Bond Length | ~1.36 Å | Length of the bond connecting the quinoline ring to the hydroxyl group. |
| C5-Cl Bond Length | ~1.75 Å | Length of the carbon-chlorine bond on the quinoline ring. |
| O-C-C=O Dihedral Angle | ~0° or ~180° | Indicates the planarity of the carboxylic acid group relative to the quinoline ring. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Data from DFT Calculations on a Substituted Quinolone Note: This data is illustrative of the type of results obtained for similar heterocyclic systems.
| Parameter | Typical Energy Value (eV) | Implication for Reactivity |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | -6.5 eV | Represents the ability to donate an electron. A higher energy indicates a better electron donor. |
| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.9 eV | Represents the ability to accept an electron. A lower energy indicates a better electron acceptor. |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.6 eV | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. uni.lu |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. MEP analysis is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack.
Typically, red or yellow colors denote regions of negative electrostatic potential, which are rich in electrons and attractive to electrophiles. These areas are usually found around electronegative atoms like oxygen or nitrogen. Conversely, blue colors indicate regions of positive electrostatic potential, which are electron-poor and represent sites for nucleophilic attack, often located around hydrogen atoms bonded to electronegative atoms. guidechem.com
For this compound, the MEP map would show significant negative potential (red/yellow) localized around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen atom of the quinoline ring. guidechem.com These sites are the most likely points for hydrogen bonding and coordination with metal ions. Regions of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the carboxylic acid, highlighting their acidic nature.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic absorption spectra (UV-Vis spectra). It calculates the energies of electronic transitions from the ground state to various excited states. By correlating these calculated transition energies and oscillator strengths with experimental spectra, TD-DFT aids in the interpretation of spectroscopic data and understanding the electronic transitions involved, such as n→π* and π→π* transitions.
A TD-DFT analysis of this compound would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions within the conjugated quinoline system. These transitions are typically π→π* in nature and are responsible for the compound's characteristic UV-Vis absorption profile. The calculations can be performed in different solvents using models like the Polarizable Continuum Model (PCM) to simulate solvatochromic effects.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. It is a critical tool in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.
Derivatives of 4-hydroxyquinoline-3-carboxylic acid are known to act as inhibitors for various enzymes, notably bacterial DNA gyrase and protein kinases. nih.govmdpi.com Molecular docking simulations for this compound can be performed against the active sites of these enzymes to predict its potential inhibitory activity.
Table 3: Illustrative Molecular Docking Results for a Quinolone Derivative against a Bacterial Target Note: This table presents hypothetical yet representative data for a docking simulation.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| DNA Gyrase Subunit A | -8.5 | Serine-83 | Hydrogen Bond (with Carboxyl O) |
| Aspartic Acid-87 | Hydrogen Bond (with Hydroxyl H) | ||
| Valine-120 | Hydrophobic Interaction (with Chloro-phenyl ring) |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational methods that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. While specific QSAR or SPR studies for this compound were not identified in the reviewed literature, research on structurally related compounds highlights the utility of these models in understanding the therapeutic potential of 4-hydroxyquinoline-3-carboxylic acid derivatives.
For instance, a study on a series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids investigated their ability to inhibit the respiration of Ehrlich ascites cells. nih.gov Correlation analysis revealed that the inhibitory activity was linearly related to the lipophilicity (π) of the substituent at the 7-position. nih.gov This suggests that increasing the lipophilicity of the molecule could enhance its activity. Furthermore, the inhibition of malate (B86768) dehydrogenase by these compounds was found to be linearly related to the molar refractivity (MR) of the substituent, indicating that the size and polarizability of the substituent also play a significant role in the compound's interaction with this intracellular target. nih.gov
These findings demonstrate how QSAR and SPR modeling can provide valuable insights into the structural requirements for the biological activity of 4-hydroxyquinoline-3-carboxylic acid derivatives. Such models can guide the rational design of new analogs with improved potency and selectivity.
In Silico ADMET Predictions for Lead Optimization
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. These predictions help in identifying and eliminating compounds with unfavorable pharmacokinetic or toxicological profiles, thereby reducing the attrition rate in later stages.
The web-server ProTox-II was employed to predict various toxicity parameters for these derivatives. nih.govresearchgate.net The predictions revealed that certain derivatives were inactive for hepatotoxicity, carcinogenicity, immunotoxicity, mutagenicity, and cytotoxicity, suggesting a favorable preliminary safety profile. nih.govresearchgate.net Conversely, other derivatives showed activity in some of these toxicity endpoints, highlighting the importance of substituent modifications in influencing the toxicological profile. nih.govresearchgate.net
The following table summarizes the predicted toxicity parameters for some of the studied N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives:
| Compound | Hepatotoxicity | Carcinogenicity | Mutagenicity | Immunotoxicity | Cytotoxicity |
| IIa | Active | Active | Active | Inactive | Inactive |
| IIb | Inactive | Inactive | Inactive | Inactive | Inactive |
| IIc | Inactive | Inactive | Inactive | Inactive | Inactive |
Data sourced from in silico predictions using ProTox-II. nih.govresearchgate.net
These in silico ADMET predictions are instrumental in the lead optimization process, enabling medicinal chemists to prioritize compounds with a higher probability of success in preclinical and clinical development. By identifying potential liabilities early on, computational tools help in designing safer and more effective drug candidates.
Structure Activity Relationship Sar Studies of 5 Chloro 4 Hydroxyquinoline 3 Carboxylic Acid Derivatives
Correlating Substitution Patterns with Observed Biological Activities
While specific SAR studies on a wide range of 5-chloro-4-hydroxyquinoline-3-carboxylic acid derivatives are not extensively documented in single comprehensive reports, principles can be extrapolated from studies on related 4-hydroxyquinoline-3-carboxylic acids and other quinoline (B57606) analogs. The biological activity of this scaffold is highly sensitive to the nature and position of substituents on the quinoline ring system.
Analysis of related quinoline-4-carboxylic acids has identified several critical regions where substitutions significantly modulate activity. For instance, in studies of analogs targeting the enzyme dihydroorotate (B8406146) dehydrogenase, bulky hydrophobic substituents at the C2 position were found to be necessary for potent inhibition. nih.govelsevierpure.com Furthermore, appropriate substitutions on the benzo portion of the quinoline ring are crucial for optimizing activity. nih.gov
In a study on 7-substituted 4-hydroxyquinoline-3-carboxylic acids, a direct correlation was found between the lipophilicity (as measured by the parameter π) of the substituent at the C7 position and the inhibition of cellular respiration in Ehrlich ascites cells. nih.gov This suggests that increasing the lipophilicity of substituents on the benzo ring can enhance certain biological activities, likely by improving membrane permeability or hydrophobic interactions with the target site. Conversely, for the same series, the inhibition of the enzyme malate (B86768) dehydrogenase was found to be linearly related to the molar refractivity (MR), indicating that the size and polarizability of the C7 substituent are key for interacting with this particular enzyme. nih.gov
Based on these and other findings, the following table summarizes the likely effects of various substitution patterns on the biological activity of the this compound scaffold.
| Position of Substitution | Substituent Type | Predicted Impact on Activity | Rationale based on Analogous Compounds |
|---|---|---|---|
| C2 | Bulky, Lipophilic Groups (e.g., biphenyl, substituted phenyl) | Increase in activity (e.g., enzyme inhibition) | Bulky hydrophobic groups at C2 are often required for potent inhibition of enzymes like dihydroorotate dehydrogenase. nih.gov |
| C6 | Electron-withdrawing Groups (e.g., -F) | Potential increase in antibacterial activity | Fluorine at C6 is a hallmark of many potent fluoroquinolone antibacterials, enhancing DNA gyrase inhibition. nih.gov |
| C7 | Lipophilic Groups (e.g., -Cl, -CH3, -CF3) | Increase in whole-cell activity (e.g., inhibition of cell respiration) | Activity against Ehrlich ascites cells is linearly related to the lipophilicity (π) of the C7 substituent. nih.gov |
| C7 | Bulky Groups | Increase in specific enzyme inhibition (e.g., malate dehydrogenase) | Inhibition of malate dehydrogenase is linearly related to the molar refractivity (MR) of the C7 substituent. nih.gov |
| C8 | Electron-donating or -withdrawing Groups (e.g., -CH3, -Cl) | Modulation of pKa and metal-chelating ability | Substituents at C8 can influence the electronic properties of the quinoline system, affecting the acidity of the 4-hydroxyl group. acs.orgresearchgate.net |
Elucidating the Role of the Chlorine, Hydroxyl, and Carboxylic Acid Groups
The three defining functional groups of the parent compound each have a profound and distinct influence on its physicochemical properties and biological function.
The 5-Chloro Group : The chlorine atom at the C5 position primarily exerts a strong electron-withdrawing inductive effect. This has a significant impact on the acidity of other functional groups on the ring system. In studies of 8-hydroxyquinoline (B1678124) derivatives, the introduction of a chloro substituent at the 5-position was shown to lower the pKa values of both the hydroxyl group and the quinolinium nitrogen. acs.org This increased acidity can alter the compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and ability to form hydrogen bonds or chelate metal ions, which are often crucial for the mechanism of action of hydroxyquinolines. acs.org
The 4-Hydroxyl Group : The hydroxyl group at the C4 position is fundamental to the scaffold's activity. It can act as both a hydrogen bond donor and acceptor, facilitating key interactions within a biological target's binding site. Crucially, this group enables keto-enol tautomerism, allowing the molecule to exist in equilibrium with its 4-oxo (or 4-quinolone) form. acs.orgnih.gov This tautomerism is pivotal, as the two forms have different electronic and steric properties. The 4-hydroxy (enol) form preserves the aromaticity of the heterocyclic ring, while the 4-oxo (keto) form may be specifically required for binding to certain targets. acs.orgnih.gov Furthermore, the 4-hydroxyl group can form a strong intramolecular hydrogen bond with the adjacent 3-carboxylic acid group, which influences the molecule's conformation. mdpi.com
The 3-Carboxylic Acid Group : The carboxylic acid at C3 is a critical feature for many biological activities associated with this class of compounds. SAR studies on quinoline carboxylic acids frequently demonstrate that this acidic group is a strict requirement for activity, such as the inhibition of dihydroorotate dehydrogenase nih.gov and antibacterial action. nih.govresearchgate.net At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negative charge is often essential for forming strong ionic interactions or salt bridges with positively charged residues (e.g., arginine or lysine) in an enzyme's active site. This group also significantly contributes to the molecule's water solubility. acs.org
Impact of Tautomerism and Conformational Flexibility on SAR
The biological activity of this compound derivatives is intrinsically linked to their tautomeric and conformational states. The molecule primarily exists in a dynamic equilibrium between the 4-hydroxyquinoline (B1666331) (enol) tautomer and the 4-quinolone (keto) tautomer.
Keto-Enol Tautomerism:
4-Hydroxyquinoline (Enol form) : In this form, both the benzene (B151609) and pyridine (B92270) rings are fully aromatic. Theoretical calculations on related structures often show a thermodynamic preference for the hydroxyquinoline form because it maximizes aromatic stabilization. acs.orgnih.gov
4-Quinolone (Keto form) : In this tautomer, the nitrogen-containing ring loses its aromatic character. acs.orgnih.gov Despite being potentially less stable, this form may be the biologically active one for certain targets. For example, docking studies have suggested that the 4-oxo group and the N-H group of the quinolone form are key for interactions with some targets, acting as a hydrogen bond acceptor and donor, respectively. nih.gov
The position of this equilibrium can be influenced by substituents and the solvent environment. researchgate.net The ability of the molecule to adopt the specific tautomeric form required for binding to a biological target is a key determinant of its activity.
Conformational Flexibility: The primary factor governing the conformation of the 3-carboxylic acid side chain is the formation of a strong, six-membered intramolecular hydrogen bond between the 4-hydroxyl group and the carbonyl oxygen of the carboxylic acid. mdpi.com This interaction significantly restricts the rotational freedom of the C3-carboxyl bond, locking the side chain into a relatively planar and rigid conformation. This pre-organization of the molecule can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a target receptor or enzyme. The rigid, planar structure defined by this internal hydrogen bond is a key pharmacophoric feature that presents the hydrogen bond donors and acceptors in a specific spatial arrangement for optimal target interaction.
Essential Pharmacophoric Features for Target Interaction
A pharmacophore model for this compound derivatives can be constructed by identifying the essential structural features required for molecular recognition by a biological target. The 4-quinolone-3-carboxylic acid motif is widely considered a "privileged structure" in medicinal chemistry due to its ability to interact with numerous targets. nih.gov
The essential pharmacophoric features of this scaffold include:
Aromatic/Hydrophobic Core : The planar, bicyclic quinoline ring system provides a rigid scaffold and can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket.
Hydrogen Bond Acceptor (HBA) : The oxygen of the 4-hydroxyl group (or the 4-oxo group in the keto tautomer) and the carbonyl oxygen of the carboxylic acid serve as crucial hydrogen bond acceptors.
Hydrogen Bond Donor (HBD) : The proton of the 4-hydroxyl group and the proton of the 3-carboxylic acid group act as key hydrogen bond donors.
Ionic/Anionic Center : The deprotonated 3-carboxylate group provides a negative charge, which is critical for forming ionic bonds or salt bridges with complementary positively charged groups on the target protein.
Modulatory Region : The benzo ring (positions C5, C6, C7, C8) and the C2 position represent regions where substitutions can be made to modulate potency, selectivity, and pharmacokinetic properties. The 5-chloro group in the parent structure contributes to the electronic properties of the entire system.
These features combine to create a molecule with a specific three-dimensional arrangement of interaction points that is recognized by its biological targets.
Emerging Research Directions and Future Perspectives for 5 Chloro 4 Hydroxyquinoline 3 Carboxylic Acid Research
Advanced Synthetic Methodologies for Complex Derivatives
The core structure of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid provides a versatile scaffold for chemical modification. While traditional synthetic routes like the Gould-Jacob cyclization have been foundational, emerging research is focused on more advanced, efficient, and diverse methodologies to generate complex derivatives. thieme-connect.com These modern techniques are crucial for building extensive chemical libraries needed for high-throughput screening and structure-activity relationship (SAR) studies.
Advanced synthetic approaches applicable to the derivatization of the this compound scaffold include:
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all starting materials. rsc.org Methodologies such as the Povarov, Gewald, or Ugi reactions could be adapted to introduce significant structural diversity to the quinoline (B57606) core, allowing for the rapid generation of novel analogues with varied functional groups. rsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation offers a significant advantage by dramatically reducing reaction times, increasing product yields, and often leading to cleaner reactions with fewer byproducts. nih.gov This technique has been successfully applied to synthesize quinoline-3-carboxylic acid derivatives, demonstrating its potential for the rapid and efficient production of new compounds based on the this compound framework for biological evaluation. nih.gov
Catalytic Methods: Modern organic synthesis increasingly relies on catalysis to achieve high selectivity and efficiency. Copper-catalyzed reactions, for example, have been developed for the formation of 4-quinolones from simple anilines and alkynes under mild conditions with high functional-group tolerance. organic-chemistry.org Similarly, palladium-catalyzed tandem amination and carbonylative Sonogashira annulation sequences provide innovative pathways to the quinolone skeleton. acs.org These catalytic strategies could be employed to functionalize the this compound core in novel ways, creating derivatives that are inaccessible through traditional methods.
Combinatorial Synthesis: The principles of combinatorial chemistry, often performed on a solid phase or in a parallel solution-phase format, enable the systematic and rapid synthesis of large libraries of related compounds. acs.org By attaching the this compound scaffold to a polymer support, it could be subjected to a series of reactions with a diverse set of building blocks, leading to a library of novel derivatives for screening. acs.org
| Methodology | Description | Potential Advantages for Derivatization | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single synthetic operation. | High atom economy, operational simplicity, rapid access to molecular diversity. | rsc.org |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate chemical reactions. | Reduced reaction times, improved yields, enhanced reaction purity. | nih.gov |
| Transition Metal Catalysis (e.g., Cu, Pd) | Use of copper or palladium catalysts to facilitate bond formation and cyclization. | Mild reaction conditions, high functional group tolerance, novel bond constructions. | organic-chemistry.orgacs.org |
| Combinatorial Library Synthesis | Systematic and rapid synthesis of a large number of different but structurally related molecules. | Efficient generation of extensive libraries for high-throughput screening and SAR studies. | acs.org |
Discovery of Novel Biological Targets and Therapeutic Applications
Derivatives of the quinoline scaffold are renowned for their broad spectrum of biological activities. Research is actively seeking to identify novel biological targets for compounds derived from this compound, expanding their therapeutic potential beyond established applications. The structural motifs present in this molecule—a halogenated aromatic system, a chelating 4-hydroxy group, and a carboxylic acid—make it a prime candidate for interaction with various biological macromolecules.
Emerging therapeutic areas and specific molecular targets for quinoline-3-carboxylic acid derivatives include:
Anticancer Agents: Quinoline derivatives are being investigated for their anticancer activity through various mechanisms. Some have been shown to inhibit tyrosine kinases, proteasomes, tubulin polymerization, and DNA repair pathways. researchgate.net The 4-hydroxyquinoline (B1666331) moiety, in particular, has been explored for developing agents with selective toxicity towards multidrug-resistant cancer cells. nih.gov
Antimicrobial Agents: Beyond the well-known fluoroquinolone antibiotics, new quinoline derivatives are being designed to overcome antibiotic resistance. One promising approach is the inhibition of novel bacterial targets such as peptide deformylase (PDF), an essential enzyme in bacteria but absent in mammalian cytoplasm, making it a selective target. nih.gov
Antiviral Agents: The 4-quinolone-3-carboxylic acid scaffold is a key pharmacophore in the design of HIV-1 integrase inhibitors. thieme-connect.com By chelating essential magnesium ions in the enzyme's active site, these compounds disrupt the viral replication cycle. thieme-connect.com Furthermore, derivatives of 4-quinoline carboxylic acid have been studied as inhibitors of vesicular stomatitis virus (VSV) replication by targeting human dihydroorotate (B8406146) dehydrogenase. researchgate.net
Antiparasitic Agents: There is an urgent need for new drugs to treat neglected tropical diseases like leishmaniasis. Recent computational studies have identified Leishmania major N-myristoyltransferase (LmNMT) as a promising molecular target for 2-aryl-quinoline-4-carboxylic acid derivatives. nih.gov Inhibition of this enzyme disrupts protein modification pathways essential for parasite survival.
| Therapeutic Area | Potential Biological Target | Mechanism of Action | Reference |
|---|---|---|---|
| Oncology | Tyrosine Kinases, Tubulin | Inhibition of signaling pathways and cell division. | researchgate.net |
| Infectious Disease (Bacterial) | Peptide Deformylase (PDF) | Inhibition of bacterial protein synthesis. | nih.gov |
| Infectious Disease (Viral) | HIV-1 Integrase | Chelation of Mg2+ cofactors, blocking viral DNA integration. | thieme-connect.com |
| Infectious Disease (Viral) | Human Dihydroorotate Dehydrogenase | Inhibition of viral replication. | researchgate.net |
| Infectious Disease (Parasitic) | Leishmania major N-myristoyltransferase (LmNMT) | Inhibition of essential protein modification in the parasite. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.gov These computational tools can analyze vast datasets to identify patterns, predict biological activity, and generate novel molecular structures with desired properties, thereby accelerating the design-synthesis-testing cycle. For a scaffold like this compound, AI and ML offer powerful approaches to explore its chemical space and optimize derivatives for specific biological targets.
Key applications of AI and ML in the context of quinoline-based drug design include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.neteurjchem.com For quinoline derivatives, 3D-QSAR models have been developed to analyze how steric and electrostatic fields influence anti-gastric cancer properties, guiding the design of more potent analogues. nih.gov Such models can predict the activity of newly designed derivatives of this compound before they are synthesized.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.net Docking studies have been used to investigate the binding modes of quinoline derivatives with targets like peptide deformylase, DNA gyrase, and human topoisomerase IIα, providing insights into the molecular basis of their activity and guiding structural modifications to improve binding affinity. nih.govnih.gov
Generative Models: Advanced AI techniques, such as Generative Adversarial Networks (GANs), can "learn" from existing chemical structures and generate novel molecules. researchgate.net A model known as MedGAN has been specifically developed to generate new quinoline-scaffold molecules, showcasing the potential to create entirely new derivatives of this compound with optimized properties for a given target. nih.gov
Pharmacokinetic (ADMET) Prediction: AI models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.govnih.gov For quinoline derivatives, in silico tools have been used to assess their drug-likeness and predict their pharmacokinetic profiles, helping to prioritize compounds with a higher probability of success in later developmental stages. nih.govnih.gov
| Computational Technique | Application | Key Outcome | Reference |
|---|---|---|---|
| QSAR | Predicting anti-gastric cancer and antiviral activity of quinoline derivatives. | Identifies key structural features required for biological activity and predicts potency. | eurjchem.comnih.gov |
| Molecular Docking | Investigating binding interactions with targets like DNA gyrase and peptide deformylase. | Elucidates binding modes and guides rational design of more potent inhibitors. | nih.govnih.gov |
| Generative Adversarial Networks (GANs) | Generating novel quinoline-scaffold molecules from complex molecular data. | Creates new, diverse chemical structures with desired therapeutic properties. | nih.gov |
| ADMET Prediction | Assessing the drug-likeness and pharmacokinetic profiles of quinoline derivatives. | Prioritizes lead candidates with favorable safety and metabolic profiles. | nih.gov |
Development of Fluorescent Probes and Research Tools
The inherent photophysical properties of the quinoline ring system make it an excellent fluorophore for the development of chemical sensors and probes. nanobioletters.com The 4-hydroxyquinoline-3-carboxylic acid moiety is particularly well-suited for this purpose, as the hydroxyl and carboxyl groups can act as effective chelating sites for metal ions. The binding of a target analyte can modulate the electronic properties of the quinoline core, leading to a detectable change in fluorescence, such as enhancement ("turn-on") or quenching ("turn-off").
Future research directions in this area focus on creating highly selective and sensitive probes for various applications in biology and environmental science:
Metal Ion Sensing: Quinoline-based probes have been extensively developed for the detection of biologically and environmentally important metal ions. The chelating nature of the 4-hydroxy and 3-carboxy groups on the this compound scaffold makes it an ideal candidate for designing probes for ions such as Zn²⁺, Cu²⁺, and Cd²⁺. nanobioletters.commdpi.comrsc.org Research is focused on fine-tuning the quinoline structure to achieve high selectivity for a specific ion, even in the presence of other competing ions, and to lower the limits of detection. nanobioletters.com
Bioimaging: A key application of fluorescent probes is in the imaging of analytes within living cells and organisms. arabjchem.org Probes derived from the quinoline scaffold have been successfully used to visualize the distribution and flux of Zn²⁺ in plants and living cells. arabjchem.org The development of derivatives of this compound that are cell-permeable, biocompatible, and exhibit strong fluorescence changes upon target binding is a major goal for advancing cellular biology research.
Mechanism-Based Probes: The design of probes is becoming more sophisticated, moving beyond simple chelation. For instance, probes can be designed based on mechanisms like chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). mdpi.comarabjchem.orgmdpi.com By incorporating rotatable groups, researchers can also create probes that exhibit aggregation-induced emission (AIE), where fluorescence is triggered upon binding and subsequent aggregation, reducing background signal. arabjchem.org
| Quinoline Scaffold Type | Target Analyte | Sensing Mechanism | Reported Detection Limit | Reference |
|---|---|---|---|---|
| 8-hydroxyquinoline-based Schiff base | Zn²⁺ | ESIPT coupled with AIE | 17.7 nM | arabjchem.org |
| Generic Quinoline-based | Zn²⁺ | Chelation | 89.3 nM | nanobioletters.com |
| Quinoline-based chemosensor | Cd²⁺ | PET and CHEF | 126 nM | mdpi.com |
| Quinoline moiety-based | Cu²⁺ | Chelation | Not specified | rsc.org |
| Diaza-18-crown-6 hydroxyquinoline | Mg²⁺ | Chelation | Not specified | nih.gov |
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-4-hydroxyquinoline-3-carboxylic acid in laboratory settings?
The synthesis typically involves condensation and cyclization reactions. For example, analogous quinoline derivatives are synthesized via condensation of substituted aldehydes with aminopyridines, followed by cyclization under acidic or catalytic conditions . Key steps include:
- Catalyst selection : Palladium or copper catalysts enhance cyclization efficiency.
- Solvent optimization : Polar aprotic solvents like DMF improve reaction homogeneity and yield.
- Functional group protection : Hydroxy and carboxylic acid groups may require protection (e.g., esterification) to prevent side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC : Quantify purity using reverse-phase columns with UV detection at 254 nm (common for aromatic systems) .
- NMR spectroscopy : Confirm substitution patterns (e.g., chloro and hydroxy groups via H and C NMR chemical shifts) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] or [M−H] peaks) .
Q. What storage conditions are critical for maintaining compound stability?
- Container integrity : Store in airtight, light-resistant containers to prevent degradation .
- Environmental controls : Keep in a dry, ventilated environment at room temperature (20–25°C) to avoid hydrolysis or aggregation .
- Handling precautions : Use inert atmospheres (e.g., nitrogen) during aliquoting to minimize oxidation .
Q. How can researchers screen for biological activity in early-stage studies?
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .
- Microbial susceptibility : Assess antibacterial/antifungal activity via broth microdilution (CLSI guidelines) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines to evaluate antiproliferative effects .
Advanced Research Questions
Q. How do substituent modifications at the quinoline ring influence biological activity?
- Electron-withdrawing groups (e.g., Cl, F) : Enhance binding to hydrophobic enzyme pockets (e.g., observed in fluorinated analogs with improved antimicrobial activity) .
- Hydroxy group positioning : The 4-hydroxy moiety is critical for metal chelation, which may modulate enzyme inhibition or redox activity .
- Comparative studies : Derivatives with 3,5-dichloro-4-hydroxybenzoic acid show reduced solubility but increased target affinity compared to mono-chloro analogs .
Q. How can computational modeling optimize derivative design?
- Docking simulations : Use software like AutoDock to predict binding modes with target proteins (e.g., topoisomerases) .
- QSAR analysis : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to guide synthetic priorities .
- MD simulations : Assess stability of ligand-protein complexes over time to prioritize stable interactions .
Q. What strategies resolve contradictions in reported bioactivity data?
- Context-dependent assays : Re-evaluate activity under standardized conditions (e.g., pH, temperature) to control for experimental variability .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence-based assays yield ambiguous data .
Q. How can reaction conditions be scaled for gram-to-kilogram synthesis?
- Solvent switching : Replace DMF with toluene for easier recycling and lower toxicity in large batches .
- Catalyst immobilization : Use heterogeneous catalysts (e.g., Pd/C) to simplify post-reaction purification .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. What are the challenges in crystallizing this compound for structural studies?
- Polymorphism : Screen solvents (e.g., ethanol/water mixtures) to isolate stable crystal forms .
- Hydrogen bonding : The hydroxy and carboxylic acid groups promote intermolecular interactions, complicating crystal lattice formation. Co-crystallization with amines (e.g., triethylamine) can improve lattice stability .
Q. How do pH and solvent systems affect the compound’s spectroscopic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
